molecular formula C12H24N2O2 B2918214 tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate CAS No. 1821791-75-6

tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate

Cat. No.: B2918214
CAS No.: 1821791-75-6
M. Wt: 228.336
InChI Key: FEPKUDZBAUTEMY-SNVBAGLBSA-N
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Description

tert-Butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate is a chiral carbamate-protected amine featuring a piperidine ring with an R-configuration at the 2-position and an ethyl linker to the tert-butyloxycarbonyl (Boc) group. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing enantiomerically pure pharmaceuticals. Its structure enables selective reactivity in coupling reactions and protection/deprotection strategies, making it valuable for constructing complex molecules like enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

tert-butyl N-[2-[(2R)-piperidin-2-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPKUDZBAUTEMY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H]1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

  • tert-Butyl N-{2-[(2S)-Piperidin-2-yl]ethyl}carbamate (S enantiomer) :
    The S enantiomer shares identical molecular weight (216.28 g/mol) and functional groups but differs in stereochemistry. Such enantiomeric pairs are pivotal in drug discovery, as their pharmacological profiles (e.g., binding affinity, metabolic stability) can vary significantly. For example, the R configuration may exhibit higher selectivity for certain biological targets compared to the S form .

Substituent-Modified Derivatives

Piperidine Ring Substitutions
  • tert-Butyl N-[[(2R,4S)-4-Fluoropyrrolidin-2-yl]methyl]carbamate: Incorporates a fluorine atom at the 4-position of a pyrrolidine ring (instead of piperidine) and a methylene linker. This derivative is used in synthesizing fluorinated drug candidates targeting neurological disorders .
  • tert-Butyl N-[(2-Methylpiperidin-2-yl)methyl]carbamate :
    A methyl group at the 2-position of the piperidine ring increases steric hindrance, altering reactivity in nucleophilic substitutions. Molecular weight: 228.34 g/mol. Applications include agrochemical research and as a building block for sterically hindered amines .
Linker Modifications
  • tert-Butyl N-{2-[2-(2-Bromoethoxy)ethoxy]ethyl}carbamate: Features a polyethylene glycol (PEG)-like bromoethyl linker, enhancing hydrophilicity. Used in synthesizing cannabinoid receptor modulators, where extended linkers improve membrane permeability .

Functional Group Analogues

  • tert-Butyl N-{2-[(1,3-Thiazol-2-yl)carbamoyl]pyridin-3-yl}carbamate: Replaces the piperidine-ethyl moiety with a thiazole-pyridine scaffold. This compound inhibits methionine aminopeptidases, highlighting how carbamate derivatives can transition from intermediates to bioactive agents .

Molecular Weight and Purity

Compound Molecular Weight (g/mol) Purity Key Feature
Target Compound (R enantiomer) ~216.28 ≥95% Chiral piperidine, ethyl linker
S Enantiomer 216.28 ≥95% Mirror stereochemistry
2-Methylpiperidine Derivative 228.34 ≥97% Steric hindrance
Fluoropyrrolidine Derivative Not reported ≥95% Fluorine-enhanced polarity

Target Compound

  • Role : Intermediate in protease inhibitors and kinase modulators. The ethyl linker and Boc group facilitate stepwise coupling in solid-phase peptide synthesis .
  • Example: Used in synthesizing N-adamantanyl cannabinoid receptor ligands, where piperidine motifs enhance binding to hydrophobic pockets .

Comparative Bioactivity

  • Enzyme Inhibition: Piperidinyl-ethyl carbamates are precursors to benzimidazolone derivatives, which inhibit 8-oxoguanine DNA glycosylase (IC50 values in nanomolar range) .

Biological Activity

tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate, also known by its CAS number 1821791-75-6, is a carbamate compound primarily utilized in organic synthesis as a protecting group for amines. Its unique structure combines a stable tert-butyl group with a reactive piperidinyl moiety, making it valuable in both chemical and biological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The molecular formula of this compound is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. The compound is characterized by its stability under various conditions, which facilitates its use in complex organic syntheses.

PropertyValue
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight228.33 g/mol
CAS Number1821791-75-6
Melting PointNot available
Boiling PointNot available

The mechanism of action for this compound primarily involves the formation of a stable carbamate linkage that protects the amine functionality during synthetic processes. This protection is crucial in various biochemical assays and drug development applications, particularly those targeting the central nervous system (CNS) due to the piperidine structure's ability to interact with neurotransmitter systems.

Drug Development

Research indicates that this compound plays a significant role in the development of drugs targeting CNS disorders. Its structural properties allow for modifications that can enhance bioavailability and receptor binding affinity. For instance, studies have shown that derivatives of this compound exhibit promising activity against specific targets in neuropharmacology.

Modulation of Peptide Functionality

In biological research, this compound is employed to modify peptides and proteins. This modification aids in elucidating structure-function relationships within biological systems. The ability to selectively protect amine groups allows researchers to study the effects of various substitutions on peptide activity and stability.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • CNS Activity : A study investigating the pharmacological profiles of piperidine derivatives found that compounds similar to this compound exhibited significant interactions with dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and depression.
  • Peptide Synthesis : In peptide synthesis, this carbamate has been used effectively as a protecting group for amines during solid-phase synthesis. Its stability under acidic conditions allows for selective deprotection, facilitating the synthesis of complex peptide sequences .
  • Toxicological Studies : Research has also explored the safety profile of related compounds, indicating low toxicity levels when administered at therapeutic doses. This aspect is crucial for its consideration in drug formulation .

Q & A

Q. How to improve solubility for in vitro pharmacological studies?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes.
  • Prodrug Design : Replace Boc with acetyl for enhanced aqueous solubility .

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